molecular formula C8H17NO2 B2392332 n-Methoxy-n,3,3-trimethylbutanamide CAS No. 626238-28-6

n-Methoxy-n,3,3-trimethylbutanamide

Cat. No. B2392332
CAS RN: 626238-28-6
M. Wt: 159.229
InChI Key: QKVOZKAFNVZNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-n,3,3-trimethylbutanamide is a chemical compound with the molecular formula C7H15NO . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of n-Methoxy-n,3,3-trimethylbutanamide consists of a butanamide backbone with three methyl groups and a methoxy group attached . The average molecular mass is 129.200 Da .

Scientific Research Applications

Chemical Modification of Amino Groups

The modification of amino groups in amino acid derivatives and peptides is crucial in pharmaceutical research and chemical biologyN-Methoxy-n,3,3-trimethylbutanamide offers a versatile method for selectively modifying primary amino groups under mild and metal-free conditions . Researchers can use this compound to functionalize peptides, enhancing their bioactivity and stability.

Peptide Drug Development

Peptides have gained attention in drug development due to their specific binding capacity, low immunogenicity, and versatility. However, they face challenges such as low cell membrane permeability and short circulating half-life. Chemical modification strategies, including those involving n-Methoxy-n,3,3-trimethylbutanamide , can enhance peptide druggability .

Organic Solvent Applications

N,N,3-Trimethylbutanamide: is a colorless to slightly yellow transparent liquid. It exhibits good solubility in organic solvents like alcohols, ethers, and ketones but is sparingly soluble in water . Researchers can explore its use as a solvent or co-solvent in various chemical reactions.

properties

IUPAC Name

N-methoxy-N,3,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6-7(10)9(4)11-5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVOZKAFNVZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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